Olanzapine - 132539-06-1

Olanzapine

Catalog Number: EVT-277330
CAS Number: 132539-06-1
Molecular Formula: C17H20N4S
Molecular Weight: 312.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Olanzapine is a synthetic compound classified as a thienobenzodiazepine derivative. [] In scientific research, olanzapine serves as a valuable tool in studying various neurological and physiological processes, particularly those related to dopamine and serotonin signaling.

Future Directions

7.1 Elucidating Neuroprotective Mechanisms: Further research is warranted to fully elucidate the neuroprotective mechanisms of olanzapine, including its interactions with specific molecular pathways involved in oxidative stress, inflammation, and cell survival. []

7.2 Refining Animal Models: Continued efforts are needed to develop and refine animal models that more accurately recapitulate the complexity of human psychiatric disorders, allowing for more precise evaluation of novel therapeutic interventions. []

7.3 Exploring Novel Therapeutic Applications: Investigating the potential therapeutic benefits of olanzapine in other neurological and psychiatric conditions, such as anxiety disorders or neurodegenerative diseases, represents a promising avenue for future research. [, ]

Classification
  • Chemical Class: Thienobenzodiazepines
  • Pharmacological Class: Atypical antipsychotics
  • Chemical Formula: C17H20N4S
  • Molecular Weight: 312.43 g/mol
Synthesis Analysis

The synthesis of olanzapine has been explored through various methods, focusing on improving yield and purity while minimizing environmental impact.

Common Synthetic Routes

  1. Traditional Synthesis:
    • The initial method involves the condensation of 4-amino-2-methyl-10H-thieno-[2,3-b][1,5]benzodiazepine with N-methylpiperazine in high-boiling aprotic solvents like dimethyl sulfoxide and toluene. This method often results in low yields (around 35%) and requires significant solvent volumes .
  2. Improved Methods:
    • Recent patents describe methods that utilize lower boiling organic solvents such as acetone and acetonitrile, achieving yields between 51% and 91% .
    • A notable eco-friendly approach employs microwave irradiation, which significantly reduces reaction time to mere minutes while achieving high yields (up to 95%) using phase-transfer catalysts .
  3. Microwave-Assisted Synthesis:
    • Utilizing microwave technology allows for rapid synthesis under controlled conditions, enhancing the efficiency of the reaction and reducing by-products .

Technical Parameters

  • Typical Reaction Conditions:
    • Temperature: Ranges from 100°C to 150°C.
    • Reaction Time: From a few minutes (microwave-assisted) to overnight (traditional methods).
    • Solvents: Dimethyl sulfoxide, toluene, acetone, and water are commonly employed.
Molecular Structure Analysis

Olanzapine's molecular structure consists of a thieno-benzodiazepine core, featuring a thieno ring fused to a benzodiazepine structure.

Structural Features

  • Core Structure: The compound has a thieno ring (a sulfur-containing heterocycle) that contributes to its pharmacological properties.
  • Substituents: The presence of a piperazine ring enhances its affinity for neurotransmitter receptors.

3D Structure

The three-dimensional conformation of olanzapine facilitates its binding to various receptors in the central nervous system, which is crucial for its therapeutic effects.

Chemical Reactions Analysis

Olanzapine undergoes several chemical reactions during its synthesis and metabolism:

  1. Reductive Reactions:
    • Olanzapine can be reduced to form derivatives or labeled compounds for research purposes (e.g., carbon-14 labeling) which aids in pharmacokinetic studies .
  2. Oxidative Reactions:
    • In analytical chemistry, olanzapine can react with potassium permanganate in acidic or alkaline conditions for spectrophotometric determination .

Technical Parameters

  • Oxidation Conditions: Varying concentrations of sulfuric acid or sodium hydroxide are used depending on the desired reaction pathway.
Mechanism of Action

Olanzapine exerts its antipsychotic effects primarily through antagonism at dopamine D2 and serotonin 5-HT2A receptors:

  1. Dopamine Receptor Interaction:
    • By blocking D2 receptors, olanzapine reduces dopaminergic overactivity associated with psychotic symptoms.
  2. Serotonin Receptor Interaction:
    • Antagonism at 5-HT2A receptors may enhance dopaminergic transmission in certain brain regions, contributing to its efficacy in mood stabilization.

Relevant Data

  • Binding Affinity: Olanzapine exhibits a higher affinity for serotonin receptors compared to dopamine receptors, which is characteristic of atypical antipsychotics.
Physical and Chemical Properties Analysis

Olanzapine possesses distinct physical and chemical properties that influence its pharmacological profile:

Applications

Olanzapine is primarily used in clinical settings for:

  1. Schizophrenia Treatment:
    • Effective in managing both positive (hallucinations) and negative (social withdrawal) symptoms.
  2. Bipolar Disorder Management:
    • Utilized as a mood stabilizer during manic episodes.
  3. Research Applications:
    • Investigated for potential anticancer properties through derivatives created from olanzapine .
  4. Analytical Chemistry:
    • Employed in various spectrophotometric methods for quantification in pharmaceutical formulations .
Historical Development & Pharmacotherapeutic Evolution

Discovery and Structural Optimization from Clozapine Analogues

Olanzapine emerged from systematic molecular refinements of the tricyclic dibenzodiazepine scaffold characteristic of clozapine. Researchers at Eli Lilly sought to retain clozapine’s clinical efficacy while mitigating its hematological risks. Structural modifications focused on the central ring system: replacement of the benzene ring with a bioisosteric thiophene moiety yielded the novel thienobenzodiazepine core, enhancing receptor affinity and metabolic stability. The addition of a methyl group at the 2-position of the thiophene ring and a 4-methylpiperazine substitution at N4 of the diazepine ring optimized steric and electronic interactions with target receptors [4]. These changes resulted in a compound (LY170053) with picomolar affinities for multiple monoaminergic receptors while reducing vulnerability to agranulocytosis [2] [4].

Critical pharmacophore elements included:

  • Planar tricyclic system: Enabled insertion into the transmembrane domain of G protein-coupled receptors
  • Piperazinyl nitrogen: Facilitated ionic bonding with aspartate residues in dopamine receptors
  • Methyl group: Enhanced hydrophobic interactions with serotonin receptor subtypes [4]

Table 1: Structural Evolution from Clozapine to Olanzapine [4]

Structural FeatureClozapineOlanzapineFunctional Impact
Central Ring ABenzeneThiopheneIncreased metabolic stability
Position 2 SubstituentHMethylEnhanced 5-HT₂A/D₂ selectivity
Piperazine N⁴ SubstituentUnsubstituted4-MethylImproved D₂ dissociation kinetics
Molecular Weight326.8 g/mol312.4 g/molHigher brain penetrance

Milestones in FDA Approval Trajectory for Psychiatric Indications

Olanzapine’s regulatory journey exemplifies the expanding therapeutic applications of atypical antipsychotics:

  • 1996: Initial FDA approval for schizophrenia treatment based on two 6-week trials demonstrating superiority to placebo in reducing PANSS scores (mean reduction: 15.4 vs. 3.3 points, p<0.001) [1] [7]. The approval included both oral and intramuscular formulations for acute agitation.
  • 2000: Indication expanded for acute manic/mixed episodes in bipolar I disorder. Approval was supported by a 3-week trial where olanzapine significantly reduced Young Mania Rating Scale scores (-14.8 vs. -8.1 placebo, p=0.001) [1].
  • 2003: Landmark approval of olanzapine-fluoxetine combination (Symbyax®) for bipolar depression—the first FDA-approved treatment for this indication. Efficacy derived from two 8-week trials showing 48.8% remission vs. 29.7% placebo (NNT=5) [1] [7].
  • 2004: Maintenance approval for bipolar disorder based on a 12-month recurrence study where olanzapine delayed relapse to mania (median time: 174 days vs. 22 days placebo; HR=0.38) [7].
  • 2021: FDA approval of olanzapine-samidorphan combination (Lybalvi®) for schizophrenia and bipolar I disorder, specifically addressing olanzapine-induced weight gain through opioid receptor modulation [1].

Paradigm Shifts in Atypical Antipsychotic Classification Criteria

Olanzapine’s pharmacology challenged simplistic definitions of "atypicality" that initially emphasized serotonin-dopamine antagonism:

  • Receptor Profiling Revolution: Radioligand studies revealed olanzapine’s promiscuous binding profile extending beyond D₂/5-HT₂A to include:
  • Muscarinic receptors (M₁–₅; Kᵢ=1.6–25 nM)
  • α₁-adrenergic receptors (Kᵢ=19 nM)
  • Histamine H₁ receptors (Kᵢ=7.3 nM) [4] [5]This multi-receptor engagement underpinned both therapeutic effects (e.g., H₁ blockade improving anxiety) and metabolic consequences (e.g., M₃ antagonism impairing glucose sensing) [5].

  • Transient Occupancy Model: PET imaging demonstrated olanzapine’s rapid dissociation kinetics at striatal D₂ receptors (occupancy <75% at therapeutic doses), explaining its low extrapyramidal symptom risk despite potent in vitro binding [3]. This contrasted sharply with haloperidol’s prolonged D₂ occupancy (>80% for >24h) [5].

  • Neuroplasticity Evidence: Chronic olanzapine administration upregulated BDNF expression in prefrontal cortex (2.3-fold increase vs. controls, p<0.01) and enhanced dendritic arborization in pyramidal neurons—effects not observed with typical antipsychotics [8]. This synaptic remodeling correlated with improved cognitive performance in reversal learning tasks [10].

Table 2: Receptor Binding Profile of Olanzapine vs. Reference Antipsychotics [5]

ReceptorOlanzapine Kᵢ (nM)Clozapine Kᵢ (nM)Haloperidol Kᵢ (nM)Clinical Correlation
D₂724312Motor side effects
5-HT₂A31373Antipsychotic efficacy
H₁4.92>3,000Sedation/weight gain
M₃2414>10,000Metabolic dysfunction
α₁A11274Orthostatic hypotension

The classification paradigm consequently evolved toward "multifunctional receptor-targeted agents" (MARTA), acknowledging olanzapine’s simultaneous modulation of glutamatergic, GABAergic, and monoaminergic circuits [8] [10]. Notably, its muscarinic antagonism impaired depotentiation at hippocampal CA1 synapses (LTP reversal reduced by 62%, p<0.001), providing a mechanistic basis for cognitive flexibility deficits observed in some patients [10].

Properties

CAS Number

132539-06-1

Product Name

Olanzapine

IUPAC Name

2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine

Molecular Formula

C17H20N4S

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3

InChI Key

KVWDHTXUZHCGIO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C

Solubility

Partly miscible
Practically insoluble in wate

Synonyms

LY-170052, LY170052, LY 170052, Olanzapine, Zyprexa, Zolafren

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C

Isomeric SMILES

CC1=CC2=C(NC3=CC=CC=C3N=C2S1)N4CCN(CC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.